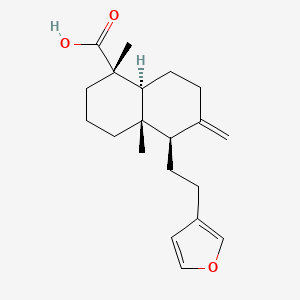
Polyalthic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyalthic acid is a natural product found in Potamogeton lucens, Acanthostyles buniifolius, and other organisms with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Polyalthic acid exhibits significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria. Recent studies have synthesized analogs of this compound that enhance its antibacterial efficacy.
Key Findings:
- Biofilm Eradication: this compound analogs have shown the ability to significantly eradicate preformed biofilms of Staphylococcus epidermidis, with a reduction rate of 64% observed in biofilm assays. The minimal inhibitory concentration (MIC) values varied depending on the bacterial strain tested, indicating the potential for developing new antibiotic formulations targeting resistant strains .
- Broad-Spectrum Activity: this compound and its analogs demonstrated activity against multiple Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, making them promising candidates for further in vitro and in vivo testing .
Antileishmanial Properties
This compound has been investigated for its effects on leishmaniasis, a disease caused by Leishmania parasites.
Case Study:
- A study evaluated the leishmanicidal effects of this compound alone and in combination with amphotericin B. The results indicated that this compound had an effective concentration (EC50) of 2.01 μM against promastigotes and 3.22 μM against amastigotes after 48 hours. The combination treatment exhibited a synergistic effect without inducing cytotoxicity, highlighting this compound's potential as a therapeutic agent for leishmaniasis .
Anticancer Applications
Recent research has explored the use of polymeric nanoparticles containing this compound for cancer treatment.
Research Insights:
- This compound-loaded nanoparticles demonstrated selective growth inhibition in MCF-7 breast cancer cells compared to free this compound. This suggests that encapsulation in nanoparticles may enhance the compound's therapeutic efficacy while minimizing side effects .
Summary of Applications
The following table summarizes the primary applications of this compound based on recent research findings:
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1 |
Clé InChI |
ZQHJXKYYELWEOK-UMGGQSCQSA-N |
SMILES isomérique |
C[C@@]12CCC[C@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Synonymes |
polyalthic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















